2,6-Dibromo-4-propylphenol
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Overview
Description
Phenol, 2,6-dibromo-4-propyl- is an organic compound with the molecular formula C9H10Br2O. It is a derivative of phenol, where two bromine atoms are substituted at the 2 and 6 positions, and a propyl group is attached at the 4 position. This compound is part of the dibromophenol family, which consists of phenols with two bromine atoms bonded to a benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 2,6-dibromo-4-propyl- can be synthesized through the bromination of 4-propylphenol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 6 positions .
Industrial Production Methods
Industrial production of Phenol, 2,6-dibromo-4-propyl- follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 4-propylphenol in large reactors, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-dibromo-4-propyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of dehalogenated phenols.
Scientific Research Applications
Phenol, 2,6-dibromo-4-propyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 2,6-dibromo-4-propyl- involves its interaction with various molecular targets. The bromine atoms and the phenolic group play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo electrophilic aromatic substitution reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
Phenol, 2,6-dibromo-4-propyl- can be compared with other dibromophenols such as:
- 2,4-Dibromophenol
- 2,5-Dibromophenol
- 3,4-Dibromophenol
- 3,5-Dibromophenol
The uniqueness of Phenol, 2,6-dibromo-4-propyl- lies in the specific positioning of the bromine atoms and the propyl group, which confer distinct chemical and physical properties compared to other dibromophenols .
Properties
CAS No. |
61305-62-2 |
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Molecular Formula |
C9H10Br2O |
Molecular Weight |
293.98 g/mol |
IUPAC Name |
2,6-dibromo-4-propylphenol |
InChI |
InChI=1S/C9H10Br2O/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5,12H,2-3H2,1H3 |
InChI Key |
HREXIBFZDJHFCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C(=C1)Br)O)Br |
Origin of Product |
United States |
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